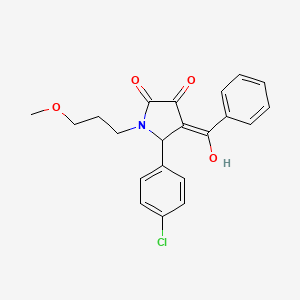

4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Beschreibung

The compound 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a bicyclic lactam core. Key structural features include:

- 4-Chlorophenyl substituent at position 5, contributing to lipophilicity and electronic effects via the chlorine atom.

- 3-Methoxypropyl chain at position 1, influencing solubility and steric bulk.

- Hydroxyl group at position 3, enabling hydrogen bonding and coordination with metal ions .

This compound shares structural homology with several analogs in the pyrrol-2-one family, which are explored below.

Eigenschaften

Molekularformel |

C21H20ClNO4 |

|---|---|

Molekulargewicht |

385.8 g/mol |

IUPAC-Name |

(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C21H20ClNO4/c1-27-13-5-12-23-18(14-8-10-16(22)11-9-14)17(20(25)21(23)26)19(24)15-6-3-2-4-7-15/h2-4,6-11,18,24H,5,12-13H2,1H3/b19-17+ |

InChI-Schlüssel |

HJCORSXGJIEIBC-HTXNQAPBSA-N |

Isomerische SMILES |

COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |

Kanonische SMILES |

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Benzoyl-5-(4-chlorphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-on umfasst typischerweise mehrere Schritte, darunter die Bildung des Pyrrolonrings und die Einführung der verschiedenen Substituenten. Übliche Synthesewege können die Verwendung von Ausgangsmaterialien wie Benzoylchlorid, 4-Chlorbenzaldehyd und 3-Methoxypropylamin umfassen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie p-Toluolsulfonsäure oder Triethylamin.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen umfassen, die jedoch auf höhere Ausbeuten und Effizienz optimiert sind. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Benzoyl-5-(4-chlorphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oxidiert werden.

Reduktion: Die Carbonylgruppe in der Benzoyl-Einheit kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu einem Alkohol reduziert werden.

Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile (z. B. Amine). Die Reaktionsbedingungen können je nach der gewünschten Transformation variieren, beinhalten aber typischerweise kontrollierte Temperaturen, inerte Atmosphären und geeignete Lösungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart ab. Beispielsweise führt die Oxidation der Hydroxygruppe zu einem Keton, während die Reduktion der Benzoylgruppe zu einem Alkohol führt. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of pyrrolones exhibit significant antitumor properties. The compound has shown potential in inhibiting cancer cell proliferation due to its structural characteristics that facilitate interaction with cellular targets. For instance, a study demonstrated that similar pyrrolone derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have reported that pyrrolone derivatives can exhibit broad-spectrum antibacterial effects. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Research has indicated that certain pyrrolones can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Material Science Applications

Synthesis of Functional Materials

The unique structural features of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one allow it to be used as a building block for synthesizing functional materials. For example, it can be employed in the creation of polymeric materials with enhanced thermal stability and mechanical properties .

Photodynamic Therapy (PDT)

This compound's ability to absorb light and generate reactive oxygen species makes it a candidate for photodynamic therapy applications. Its derivatives have been explored for use in PDT against various tumors, leveraging their capacity to selectively target cancerous tissues when activated by light .

Analytical Chemistry Applications

Chromatographic Techniques

The compound can be utilized as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures. Its distinct chemical properties facilitate accurate quantification and identification in various biological samples .

Spectroscopic Analysis

Due to its unique spectral characteristics, this compound is suitable for spectroscopic analysis techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques can provide insights into its molecular structure and interactions with other compounds .

Data Tables

Case Studies

-

Antitumor Activity Study

A study conducted on various pyrrolone derivatives demonstrated that modifications at the 5-position significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. -

Antimicrobial Assessment

In a comparative study, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. -

Neuroprotection Research

Experimental models showed that the administration of this compound reduced oxidative stress markers in neuronal cells, suggesting its potential role in preventing neurodegenerative conditions.

Wirkmechanismus

Der Wirkungsmechanismus von 4-Benzoyl-5-(4-chlorphenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann die Verbindung bei ihrer Antileishmanien- und Antimalariaaktivität wichtige Enzyme hemmen, die an den Stoffwechselwegen der Krankheitserreger beteiligt sind . Molekulare Docking-Studien haben gezeigt, dass es an den aktiven Zentren dieser Enzyme binden kann, wodurch deren Funktion gestört wird und zum Absterben der Krankheitserreger führt.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their substituent variations:

Key Observations :

- Substituent Position: The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to 4-methoxyphenyl (electron-donating) in or 4-dimethylaminophenyl (strongly electron-donating) in .

- Side Chain Variations : The 3-methoxypropyl group in the target compound balances lipophilicity and solubility, whereas morpholinylpropyl () or imidazolylpropyl () groups introduce basicity or H-bonding capacity.

- Halogen Effects : Bromine in BH40711 () may improve binding to hydrophobic pockets, while fluorine in BH40708 () enhances metabolic stability.

Physicochemical Properties

- Melting Points : The analog 3-(substituted-phenyl)-4-benzoyl-5-[2-mercapto-4-(substituted-phenyl)imidazolo]-Δ²-isoxazoline (from ) has a m.p. of 138°C, suggesting higher crystallinity due to hydrogen bonding from the hydroxyl and mercapto groups. The target compound’s m.p. is unreported but likely lower due to the flexible methoxypropyl chain.

- Solubility : Morpholine- and imidazole-containing analogs () exhibit improved aqueous solubility compared to the target compound’s methoxypropyl group.

Analytical Characterization

- Crystallography : SHELX programs () are widely used for structural refinement. For example, WinGX and ORTEP () facilitate visualization of anisotropic displacement ellipsoids.

Biologische Aktivität

The compound 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a member of the pyrrolone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and research findings.

Structure and Properties

The compound features a complex structure that includes:

- A benzoyl group

- A 4-chlorophenyl group

- A hydroxy group

- A methoxypropyl group

This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrrolones often exhibit significant antimicrobial properties. For instance:

- A study evaluated the antibacterial activity of several pyrrolone derivatives against common bacterial strains. The results showed that compounds similar to 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one displayed strong activity against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-benzoyl derivative | S. aureus | 20 |

| 4-benzoyl derivative | E. coli | 18 |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies:

- In one study, the compound was tested for cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that it effectively inhibited cell proliferation with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

Enzyme Inhibition

The mechanism of action for many pyrrolones includes enzyme inhibition:

- The compound has been shown to inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical enzymes in bacterial and cancer metabolism. Molecular docking studies revealed strong binding affinity to these targets .

Case Studies

- Antibacterial Activity : In a comparative study of various pyrrolone derivatives, it was found that those with electron-withdrawing groups like chlorophenyl exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.

- Cytotoxicity Evaluation : A series of experiments involving the treatment of cancer cell lines with varying concentrations of the compound demonstrated a dose-dependent response in cell viability reduction, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.